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Methyl nicotinate-d4

Cat. No.: B1433914
CAS No.: 345909-99-1
M. Wt: 141.16 g/mol
InChI Key: YNBADRVTZLEFNH-QFFDRWTDSA-N
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Description

The Significance of Deuterium (B1214612) Labeling in Modern Chemistry and Biology.thalesnano.comclearsynth.comcore.ac.uk

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in research. clearsynth.comwikipedia.org Its unique properties make it an invaluable tool for elucidating biochemical pathways, studying protein structures, and investigating metabolic processes. clearsynth.com The substitution of hydrogen with deuterium can lead to enhanced metabolic stability, improved therapeutic efficacy, and reduced side effects in drug molecules. clearsynth.com

Fundamental Principles of Isotope Effects.symeres.comthalesnano.comsci-hub.se

The replacement of an atom with one of its isotopes can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comwikipedia.org This effect primarily stems from the difference in mass between isotopes, which affects the vibrational frequency and zero-point energy of chemical bonds. wikipedia.orggoogle.com Bonds to heavier isotopes have lower zero-point energies, requiring more energy to be broken, which can lead to a slower reaction rate. wikipedia.org The magnitude of the KIE provides valuable information about the reaction mechanism, particularly the rate-determining step. numberanalytics.com

Isotope effects can be categorized as primary or secondary. Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orggoogle.com Secondary KIEs occur when the isotopic substitution is at a position remote from the reaction center. google.com

Advantages of Deuterium over Other Isotopes for Research.thalesnano.comclearsynth.com

Deuterium offers several advantages over other isotopes for research purposes. As a stable, non-radioactive isotope, it can be handled safely in standard laboratories without the need for specialized radiation safety measures, which is not the case for radioactive isotopes like tritium (B154650). scispace.com While tritium is also a hydrogen isotope, its radioactivity presents handling and disposal challenges. scispace.com

In analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, deuterium labeling is particularly useful. clearsynth.comthalesnano.com In NMR, deuterated solvents are commonly used to avoid interference from solvent protons, leading to clearer spectra. clearsynth.com In mass spectrometry, deuterated compounds serve as excellent internal standards for accurate quantification. thalesnano.comwikipedia.org The significant mass difference between protium (B1232500) (¹H) and deuterium also allows for easy detection and differentiation. wikipedia.org

Contextualization of Methyl Nicotinate (B505614) and its Significance.clearsynth.comnih.govhwb.gov.in

Methyl nicotinate, the methyl ester of nicotinic acid (niacin or vitamin B3), is a compound with notable biological activity. drugbank.comnih.gov It is found naturally in various plants, including Coffea arabica and Daphne odora. nih.govmacsenlab.com

Origin and Biological Relevance of Methyl Nicotinate.clearsynth.comnih.govdrugbank.com

In plants, methyl nicotinate is synthesized from nicotinic acid. nih.gov Nicotinic acid itself can be synthesized from the amino acid tryptophan. wikipedia.org Methyl nicotinate plays a role in the plant's defense mechanisms and can act as a precursor for NAD (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in cellular metabolism. nih.govnih.gov

In humans and animals, methyl nicotinate is recognized for its ability to cause peripheral vasodilation, leading to a temporary increase in blood flow at the site of application. drugbank.com This property has led to its use as an active ingredient in topical preparations for the relief of muscle and joint pain. drugbank.comnih.gov Upon topical application, it penetrates the skin and is hydrolyzed to nicotinic acid. drugbank.comnih.gov The vasodilatory effect is thought to be mediated by the local release of prostaglandins. drugbank.com

Rationale for Deuteration of Methyl Nicotinate at the 2,4,5,6 Positions.clearsynth.combocsci.com

The deuteration of methyl nicotinate, specifically at the 2, 4, 5, and 6 positions of the pyridine (B92270) ring, is a strategic approach to study its metabolic fate and mechanism of action. medchemexpress.com This specific labeling pattern is referred to as Methyl nicotinate-2,4,5,6-D4.

The primary rationale for this deuteration is to utilize the kinetic isotope effect to slow down the metabolic processes involving the C-H bonds on the pyridine ring. researchgate.net By replacing these hydrogen atoms with the heavier deuterium isotope, the bonds become stronger and more resistant to cleavage by metabolic enzymes. wikipedia.org This can provide valuable insights into how and where the molecule is metabolized in the body. symeres.comclearsynth.com

Furthermore, the deuterated analog serves as an excellent internal standard for quantitative analysis using mass spectrometry. nih.gov The distinct mass difference between the deuterated and non-deuterated forms allows for precise and accurate measurement of the compound in biological samples. wikipedia.org Studying the metabolism of methyl nicotinate is crucial for understanding its therapeutic effects and potential for developing more stable and effective derivatives. clearsynth.com Various methods exist for the deuteration of pyridine rings, often involving metal catalysts or base-mediated hydrogen isotope exchange. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.

Table 1: Properties of Hydrogen Isotopes

IsotopeSymbolProtonsNeutronsStability
Protium¹H10Stable
Deuterium²H, D11Stable
Tritium³H, T12Radioactive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B1433914 Methyl nicotinate-d4 CAS No. 345909-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBADRVTZLEFNH-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221628
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
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Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-99-1
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345909-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Nicotinate 2,4,5,6 D4

Deuterium (B1214612) Source Materials and Their Purity Considerations

The successful synthesis of Methyl nicotinate-2,4,5,6-D4 hinges on the use of high-purity deuterium sources. The isotopic enrichment of these starting materials is critical as it directly dictates the level of deuterium incorporation in the final product. Common sources include deuterium gas (D2), deuterated solvents, and various deuterated reagents.

Deuterium Gas (D2) as a Deuterium Source

Deuterium gas (D2) serves as a fundamental source for isotopic labeling. metrowelding.com As a heavy isotope of hydrogen, it is employed in various catalytic systems to replace protium (B1232500) (¹H) with deuterium (²H) on a substrate molecule. researchgate.netunimi.it For the synthesis of deuterated pyridine (B92270) derivatives, D2 gas is often used in conjunction with metal catalysts. The purity of the D2 gas is paramount to ensure high levels of deuteration and avoid the introduction of unwanted protium.

Key Characteristics of Deuterium Gas (D2)

Characteristic Description Reference
Isotopic Identity An isotope of hydrogen, also known as heavy hydrogen, with one proton and one neutron in its nucleus. metrowelding.com
Purity High isotopic purity is essential to maximize the concentration of D2 molecules and minimize contamination from other isotopes. metrowelding.com

| Application | Used as a primary fuel for nuclear fusion, as a non-radioactive isotopic label in biochemical research, and in catalytic H/D exchange reactions. | metrowelding.comresearchgate.net |

Deuterated Solvents (e.g., D2O, Methanol-d4) and Reagents (e.g., CD3I)

Deuterated solvents are a versatile and common source of deuterium for isotopic labeling. wikipedia.org Deuterium oxide (D2O), in particular, is widely used in hydrogen-deuterium exchange reactions due to its availability and ability to act as both a solvent and a deuterium donor. researchgate.net Base-catalyzed H/D exchange often utilizes D2O or other deuterated solvents like DMSO-d6. rsc.orgresearchgate.net For instance, the methyl groups of 6-methylnicotinic acid have been successfully deuterated using a 1% NaOD/D2O solution upon heating. nih.gov

In the context of synthesizing Methyl nicotinate-2,4,5,6-D4, deuterated methanol (B129727) (Methanol-d4 or CD3OD) could theoretically be used in the esterification of a pre-deuterated nicotinic acid. However, the primary focus for this specific compound is the deuteration of the pyridine ring, making solvents like D2O and DMSO-d6 more relevant as deuterium sources for the ring system itself.

Common Deuterated Solvents/Reagents in H/D Exchange

Solvent/Reagent Application in Pyridine Deuteration Reference
Deuterium Oxide (D2O) Used as a deuterium source in metal-catalyzed H-D exchange reactions. researchgate.net Complete deuteration has been achieved with supercritical D2O. rsc.org researchgate.netrsc.org
DMSO-d6 Employed as a deuterium source in base-mediated (e.g., KOtBu) deuteration to achieve labeling at various positions on the pyridine ring. rsc.orgresearchgate.net

| Methanol-d4 (CH3OD) | Found to be a good cosolvent for atmospheric pressure chemical ionization hydrogen-deuterium exchange (APCI HDX) studies. | nih.gov |

Strategic Deuteration Approaches for Pyridine Ring Systems

The deuteration of the pyridine ring is a critical step in the synthesis of Methyl nicotinate-2,4,5,6-D4. Various strategies are available, with direct hydrogen-deuterium (H-D) exchange being one of the most efficient and widely studied methods. researchgate.net These approaches often rely on catalysts to activate the otherwise inert C-H bonds of the aromatic ring.

Direct Hydrogen-Deuterium Exchange Reactions

Direct H-D exchange is a powerful technique for introducing deuterium into organic molecules by directly replacing hydrogen atoms. wikipedia.org For pyridine systems, this can be achieved using transition metal catalysts or base-mediated conditions. rsc.org Iridium, palladium, ruthenium, and rhodium complexes have all been shown to be effective catalysts for this transformation. researchgate.netunimi.it

Base-catalyzed H/D exchange is also a viable and economical strategy. osti.gov The use of a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d6 can facilitate deuteration at remote sites on the pyridine ring. rsc.org

Catalytic H-D Exchange Mechanisms

The mechanism of catalytic H-D exchange on pyridine rings varies depending on the catalyst system employed.

Heterogeneous Catalysis (Metal Nanoparticles): With catalysts like palladium nanoparticles, the H-D exchange is believed to proceed via C-H bond activation at the edges of the nanoparticles. researchgate.netunimi.it This mechanism often shows selectivity for the C-H bonds at the alpha position (C2 and C6) relative to the nitrogen atom in the pyridine ring. researchgate.net

Homogeneous Catalysis (Transition Metal Complexes): Iridium-based catalysts are particularly effective for selective ortho-labeling of aromatic compounds, including pyridines. The mechanism often involves the coordination of a directing group to the metal center, followed by oxidative addition of an ortho C-H bond to the metal. This allows for the selective exchange of that specific hydrogen atom with deuterium from the solvent or D2 gas.

Acid-Base Catalysis: In some systems, the H/D exchange is consistent with an E1cb mechanism where the protonated substrate undergoes deprotonation. nih.govacs.org The stability of the resulting intermediate carbanion plays a key role in this process.

Optimization Parameters for Exchange Efficiency

The efficiency and selectivity of H-D exchange reactions are highly dependent on several experimental parameters. Careful optimization is required to achieve high levels of deuterium incorporation at the desired positions (2, 4, 5, and 6) of the methyl nicotinate (B505614) molecule.

Key parameters that require optimization include:

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can sometimes lead to a loss of selectivity, causing deuterium to be incorporated at undesired positions or leading to over-deuteration. researchgate.net

Catalyst System: The choice of metal (e.g., Iridium, Palladium, Ruthenium) and the ligands attached to it can dramatically influence the activity and selectivity of the H/D exchange. unimi.it For instance, iridium catalysts can be tuned to be highly selective for ortho-positions.

Reaction Time: Sufficient time is needed to achieve high levels of deuterium incorporation. Reaction times can range from a few hours to several days depending on the substrate's reactivity and the catalyst's efficiency.

Pressure: When using D2 gas as the deuterium source, the pressure can be a critical parameter. For some iridium-catalyzed systems, an optimal amount of added D2 is required to activate the catalyst, with excess D2 leading to a drop in activity. nih.gov

pH and Solvent: For base-catalyzed reactions, the choice of base and solvent is crucial. rsc.org In protein H/D exchange studies, pH is a key factor as it influences the chemical exchange rate. acs.org Similar principles can apply to small molecules, where the acidity of the C-H bonds can be modulated by the reaction medium.

Table of Compound Names

Compound Name
Methyl nicotinate-2,4,5,6-D4
Nicotinic acid
Methanol
Deuterium Gas (D2)
Deuterium Oxide (D2O)
Methanol-d4
DMSO-d6
Potassium tert-butoxide

Synthesis from Deuterated Precursors

A fundamental strategy for preparing deuterated molecules involves starting with materials that already contain deuterium. This approach is often preferred to ensure high levels of deuterium incorporation at specific positions within the target molecule, minimizing isotopic scrambling that can occur with other labeling methods like direct exchange. marketersmedia.com The synthesis of Methyl nicotinate-2,4,5,6-D4 is a prime example of a multi-step process that begins with a deuterated starting material, in this case, a deuterated pyridine ring.

The key deuterated precursor for the synthesis of Methyl nicotinate-2,4,5,6-D4 is Pyridine-d5. Pyridine-d5 is a fully deuterated version of pyridine, where all five hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. guidechem.com The synthesis of Pyridine-d5 can be challenging due to the relative inertness of the C-H bonds in the pyridine ring. guidechem.com

Common methods for its preparation often require harsh conditions. guidechem.com One established method involves a palladium-catalyzed hydrogen/deuterium (H/D) exchange reaction between pyridine vapor and heavy water (D₂O). guidechem.comivfstore.com Another approach requires heating pyridine with deuterated hydrochloric acid in a sealed environment at high temperatures (e.g., 250°C). guidechem.com More recently, electrochemical methods have been developed for the C-H deuteration of pyridine derivatives using D₂O under mild, metal-free conditions, offering a more environmentally friendly alternative. nih.gov

Method for Pyridine-d5 Synthesis Catalyst/Reagent Conditions Reference
H/D ExchangePalladium (Pd)Pyridine vapor, Heavy water (D₂O) guidechem.comivfstore.com
H/D ExchangeDeuterated Hydrochloric Acid (DCl)High temperature (250°C), Sealed vessel guidechem.com
Electrochemical C-H DeuterationMetal-freeD₂O, Room temperature nih.gov

Once the deuterated pyridine intermediate is obtained, a series of chemical transformations are required to introduce the methyl ester group at the 3-position of the ring, yielding Methyl nicotinate-2,4,5,6-D4. A common synthetic route involves the regioselective functionalization of the Pyridine-d5 ring.

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can be achieved. Bromination of pyridine typically occurs at the 3-position. youtube.comresearchgate.net For Pyridine-d5, the reaction would be carried out using a brominating agent, often in the presence of a catalyst or under high heat, to yield 3-Bromo-pyridine-2,4,5,6-d4. researchgate.net Modern methods may utilize reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) to achieve more selective and efficient bromination, which is crucial for large-scale production. google.comjustia.com

Brominating Agent Typical Conditions Selectivity Reference
Bromine (Br₂)High temperature (~300°C), Oleum3-position researchgate.net
N-Bromosuccinimide (NBS)Acetic Acid or Oleum3-position researchgate.netgoogle.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)OleumHigh selectivity for 3-position google.com

Following bromination, the bromo-substituent is converted into a carboxylic acid group. This can be achieved through various organometallic routes. For instance, 3-Bromo-pyridine-2,4,5,6-d4 can be converted to a Grignard reagent or an organolithium species, which is then reacted with carbon dioxide (CO₂) to form the corresponding deuterated nicotinic acid (Nicotinic acid-2,4,5,6-d4).

The final step is the esterification of the deuterated nicotinic acid. chemicalbook.com This reaction is typically performed by refluxing the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). unishivaji.ac.inresearchgate.net The reaction converts the carboxylic acid group into a methyl ester, yielding the final product, Methyl nicotinate-2,4,5,6-D4. chemicalbook.com Alternative solid acid catalysts, like molybdenum on silica, have also been explored to simplify the process. orientjchem.org

Reaction Step Reagents Intermediate/Product Reference
Carboxylation1. Mg or n-BuLi 2. CO₂Nicotinic acid-2,4,5,6-d4-
EsterificationMethanol, H₂SO₄ (catalyst)Methyl nicotinate-2,4,5,6-D4 chemicalbook.comunishivaji.ac.inresearchgate.net

While the primary route involves functionalization of the intact pyridine ring, alternative pathways involving condensation and reduction reactions can also be envisioned for constructing the deuterated pyridine core. For instance, deuterated building blocks could be used in condensation reactions to form the pyridine ring itself, incorporating deuterium from the start. Furthermore, reductive deuteration of specific pyridine derivatives can be a method to introduce deuterium. researchgate.net For example, the reduction of pyridinium (B92312) salts can be a pathway for deuteration. While not the most direct route for Methyl nicotinate-2,4,5,6-D4, these methodologies are part of the broader toolkit for synthesizing complex deuterated heterocycles. rsc.org

Multi-step Organic Synthesis Pathways with Deuterium Incorporation

Challenges and Innovations in Deuterated Compound Synthesis

A significant challenge is achieving high isotopic purity. nih.govresearchgate.net It is often difficult to synthesize a compound that is 100% isotopically pure. nih.gov Incomplete deuteration or isotopic scrambling can lead to a mixture of isotopologues, which complicates analysis and can affect the compound's properties. marketersmedia.com The presence of deuterium can also slightly alter the chemical properties of a compound due to isotopic effects, which can influence reaction rates and equilibria.

Innovations in this field are focused on developing more efficient, selective, and cost-effective deuteration methods. researchgate.net This includes the use of novel catalysts, such as mixed palladium/platinum systems that allow reactions to proceed under milder conditions. nih.gov The development of late-stage deuteration techniques, where deuterium is introduced at the end of a synthetic sequence, is also a key area of research. Furthermore, electrochemical methods are emerging as a green and efficient way to achieve selective deuteration. nih.gov These advancements aim to make deuterated compounds more accessible for research and development in various scientific fields. researchgate.net

Cost-Effectiveness and Efficiency of Deuteration Methods

Hydrogen Isotope Exchange (HIE) reactions are a primary route for introducing deuterium into organic molecules. Catalytic HIE methods, particularly those employing transition metals, are often favored for their selectivity and efficiency in deuterating heteroaromatic compounds like pyridine derivatives.

Catalyst Selection and Efficiency:

To address the high cost of precious metals, research into more abundant and less expensive catalysts is ongoing. Iron-based nanoparticles, for example, have emerged as a cost-effective and sustainable alternative for the deuteration of (hetero)arenes. nih.govresearchgate.net These catalysts can be prepared from abundant iron salts and utilize inexpensive D₂O as the deuterium source, making the process more scalable and economically feasible for large-scale production. nih.govresearchgate.net

Base-mediated deuteration offers another pathway, which can sometimes provide different selectivity compared to metal-catalyzed reactions. rsc.org However, these reactions may require harsher conditions to achieve high levels of deuteration.

Deuterium Source and Atom Economy:

The choice of deuterium source is a critical cost component. Deuterium gas (D₂) and heavy water (D₂O) are the most common sources. D₂O is generally considered the ideal source for large-scale deuteration due to its lower cost, safety, and operational convenience compared to D₂ gas. researchgate.netquora.comquora.com The cost of deuterium gas can be substantial, with prices for high-purity gas being significantly higher than for heavy water. quora.comquora.com

From a green chemistry perspective, efficiency is evaluated using metrics like Atom Economy and Process Mass Intensity (PMI) . greenchemistry-toolkit.orgchem-station.comacsgcipr.org Atom economy measures the proportion of reactant atoms that are incorporated into the final product. HIE reactions, in principle, have a high atom economy as they involve the direct replacement of hydrogen with deuterium without generating significant byproducts. PMI provides a broader measure of efficiency, encompassing the total mass of all materials (reactants, solvents, reagents) used to produce a certain mass of the product. chem-station.comacsgcipr.org A lower PMI indicates a more efficient and "greener" process. The use of D₂O and recoverable catalysts can significantly improve the PMI of the synthesis of Methyl nicotinate-2,4,5,6-D4.

Table 1: Comparison of Factors Influencing Deuteration Method Efficiency

Factor Iridium-Catalyzed HIE Iron-Catalyzed HIE Base-Mediated Deuteration
Catalyst Cost High Low Low (reagent-based)
Efficiency High deuterium incorporation, high selectivity nih.gov Good selectivity, scalable nih.govresearchgate.net Variable, may require harsher conditions rsc.org
Deuterium Source D₂ gas or deuterated solvents D₂O researchgate.net Deuterated solvents (e.g., DMSO-d₆) rsc.org
Reaction Conditions Often mild (e.g., room temperature) nih.gov May require elevated temperature and pressure researchgate.net Can require high temperatures rsc.org
Scalability Suitable for lab scale; cost is a factor for large scale Highly scalable researchgate.net Scalable

Purity and Isotopic Enrichment Assessment in Synthesis

Ensuring the chemical purity and confirming the level and position of deuterium incorporation are critical quality control steps in the synthesis of Methyl nicotinate-2,4,5,6-D4. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive analysis. rsc.org

High-Resolution Mass Spectrometry (HR-MS):

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining both the chemical purity and the isotopic enrichment of a deuterated compound. rsc.orgnih.gov For purity analysis, LC separates the target compound from any non-deuterated starting material, partially deuterated intermediates, and other process-related impurities. nih.gov

For isotopic enrichment, HR-MS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.govalmacgroup.com By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d4-species compared to d0, d1, d2, and d3 species can be calculated, providing a quantitative measure of isotopic enrichment. rsc.orgnih.gov The high resolution of instruments like Time-of-Flight (TOF) mass spectrometers allows for accurate extraction and integration of the signals for each isotopologue. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and determining the specific sites of deuteration.

¹H NMR (Proton NMR): In a highly enriched sample of Methyl nicotinate-2,4,5,6-D4, the signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring should be significantly diminished or absent. The integration of any residual proton signals at these positions, relative to an internal standard or the non-deuterated methyl group protons, can be used to quantify the degree of deuterium incorporation at each site. nih.govresearchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Methyl nicotinate-2,4,5,6-D4 would show signals corresponding to the deuterium atoms at positions 2, 4, 5, and 6, confirming their presence and location. Quantitative ²H NMR can provide an accurate measure of the isotopic abundance at each labeled position. nih.govwiley.com

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum. The absence of C-H couplings and the presence of C-D couplings for the carbons at positions 2, 4, 5, and 6 would provide further confirmation of successful deuteration at these specific sites. researchgate.net

A combined approach using both HR-MS and NMR provides a comprehensive and robust assessment of the final product's quality, ensuring both high chemical purity and the desired level of isotopic enrichment at the specified positions. rsc.org

Table 2: Analytical Methods for Purity and Isotopic Enrichment Assessment

Analytical Technique Information Provided Key Findings/Application
LC-HRMS Chemical Purity, Isotopic Distribution Determines the percentage of the desired d4-isotopologue relative to other isotopologues (d0, d1, d2, d3). rsc.org Allows for the separation and quantification of chemical impurities. almacgroup.com
¹H NMR Site-specific Deuterium Incorporation Quantifies residual protons at the 2, 4, 5, and 6 positions to calculate the percentage of deuteration at each site. nih.gov
²H NMR Direct Confirmation of Deuteration Sites Directly observes and confirms the presence of deuterium at the intended positions on the pyridine ring. wiley.com
¹³C NMR Structural Confirmation Confirms deuteration through the observation of C-D coupling and isotopic shifts on the signals of C2, C4, C5, and C6. researchgate.net

Advanced Analytical Applications in Chemical and Biochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

In NMR spectroscopy, the strategic replacement of protons with deuterium (B1214612) nuclei in Methyl nicotinate-2,4,5,6-D4 provides several distinct advantages, ranging from improved spectral quality to enabling advanced hyperpolarization techniques.

The use of deuterium labeling is a well-established method for improving the quality of NMR spectra, especially for complex molecules or those in challenging sample matrices. nih.gov Deuteration of a molecule significantly improves the relaxation properties of the remaining protons that are detected in NMR experiments. unl.pt In the context of Methyl nicotinate-2,4,5,6-D4, replacing the protons at the 2, 4, 5, and 6 positions of the pyridine (B92270) ring with deuterium offers two primary benefits.

The enhanced signal clarity and resolution afforded by deuteration are instrumental in detailed structural and conformational studies. With simplified spectra and sharper signals, researchers can more accurately measure key NMR parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). These parameters are critical for determining the three-dimensional structure of a molecule in solution. For instance, precise NOE measurements between the methyl group protons and any remaining ring protons can provide crucial distance constraints for building a conformational model. Similarly, accurate J-coupling values help define torsional angles within the molecular structure. The removal of multiple proton signals via deuteration in Methyl nicotinate-2,4,5,6-D4 eliminates complex coupling networks that could otherwise obscure these vital measurements, thereby facilitating a more precise structural elucidation.

Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique that dramatically increases the sensitivity of NMR and MRI by transferring spin order from para-hydrogen to a target molecule. nih.govbohrium.com This process is mediated by a metal-based polarization transfer catalyst and allows for the generation of highly polarized nuclear spins, resulting in signal enhancements of several orders of magnitude over conventional NMR. ucl.ac.ukrsc.org

Deuterated analogues, such as derivatives of methyl nicotinate (B505614), are highly beneficial for SABRE experiments. pnas.org The deuteration extends the magnetic state lifetimes of the target molecule, which is a critical factor for achieving and maintaining high levels of polarization. nih.govucl.ac.uk By replacing most of the protons on the pyridine ring, Methyl nicotinate-2,4,5,6-D4 ensures that the hyperpolarization transferred from para-hydrogen is concentrated onto the few remaining protons, leading to significantly higher signal enhancements. acs.orgpnas.org

The efficiency of the SABRE process is highly dependent on the interplay between the catalyst, the substrate, and the experimental conditions. nih.gov A common and effective catalyst precursor for this process is an iridium N-heterocyclic carbene (NHC) complex, such as [IrCl(COD)(IMes)]. ucl.ac.ukresearchgate.net The active catalyst is formed in solution upon the addition of para-hydrogen and the substrate. ucl.ac.uk

Optimization of SABRE involves several factors:

Catalyst Identity: The choice of ligands on the iridium center, such as the NHC and other co-ligands, can be fine-tuned to optimize the exchange rates of the substrate and para-hydrogen, which is crucial for efficient polarization transfer. nih.govrsc.org Water-soluble NHC ligands have been developed to create biocompatible SABRE systems that can operate in aqueous solutions like D₂O. nih.gov

Substrate Deuteration: The specific pattern of deuteration on the substrate is a key optimization parameter. For methyl nicotinate, partial deuteration has been shown to improve polarization transfer while simultaneously extending relaxation times. ucl.ac.uk The use of a deuterated isotopologue like Methyl nicotinate-2,4,5,6-D4 is a strategic choice to maximize the SABRE effect. pnas.org

Experimental Conditions: Factors such as the magnetic field at which polarization transfer occurs, temperature, and the pressure of para-hydrogen are carefully controlled to maximize signal enhancement. researchgate.netfu-berlin.de

A primary advantage of using deuterated substrates in SABRE is the significant extension of the spin-lattice relaxation time (T₁), also known as the magnetic lifetime. ucl.ac.ukpnas.org Protons relax more slowly in a deuterated environment, allowing the hyperpolarized state to persist for a longer duration. This extended lifetime is crucial for practical applications, as it provides a larger window for detecting the enhanced signal. nih.govbohrium.com

Research on a related isotopologue, methyl 4,6-d₂-nicotinate, demonstrates this effect clearly. The T₁ values for its remaining protons (H-2 and H-5) are substantially longer than in the non-deuterated version, especially in deuterated solvents. pnas.org These longer lifetimes directly contribute to higher achievable polarization levels. For instance, in methanol-d₄, polarization levels of over 10% were achieved for the H-2 proton of methyl 4,6-d₂-nicotinate. pnas.org By using a mixture of deuterated analogues to optimize the catalyst-substrate interactions, remarkable polarization levels of up to 50% have been achieved in the H-2 site. pnas.org

Proton T₁ Relaxation Times and SABRE Polarization Levels for Methyl 4,6-d₂-nicotinate pnas.org
SolventProton PositionT₁ in Absence of Catalyst (s)T₁ in Presence of Catalyst (s)Achieved Polarization (%)
Methanol-d₄H-266.0Not specified10.1
H-597.6Not specified9.5
Ethanol-d₆H-246.2Not specified~8.8 (average)
H-562.7Not specified
D₂OH-230.9Not specifiedNot specified
H-547.4Not specifiedNot specified

Hyperpolarization Techniques (SABRE) with Deuterated Analogues

Mass Spectrometry (MS) in Quantitative and Qualitative Analyses

In mass spectrometry, stable isotope-labeled compounds like Methyl nicotinate-2,4,5,6-D4 are invaluable tools, primarily serving as internal standards for quantitative studies and as tracers for qualitative metabolic pathway analysis. medchemexpress.com

For quantitative analysis, particularly when coupled with liquid chromatography (LC-MS/MS), deuterated standards are essential for achieving high accuracy and precision. researchgate.netresearchgate.net Methyl nicotinate-2,4,5,6-D4 is an ideal internal standard for the quantification of endogenous (non-labeled) methyl nicotinate. Because it is chemically identical to the analyte, it exhibits the same behavior during sample extraction, purification, and chromatographic separation, and has a similar ionization efficiency in the mass spectrometer's source. semanticscholar.org However, due to the mass difference of four daltons, it is easily distinguished from the unlabeled analyte by the mass analyzer. By adding a known amount of Methyl nicotinate-2,4,5,6-D4 to a sample at the beginning of the workflow, any sample loss or variation during processing affects both the standard and the analyte equally. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively correcting for experimental variability and ensuring robust and reliable quantification. researchgate.netacs.org

In qualitative analysis, deuterated compounds are used to trace the metabolic fate of molecules. nih.gov While not a direct application of analyzing Methyl nicotinate-2,4,5,6-D4 itself, its use as a labeled precursor would allow researchers to track its conversion into various metabolites. The unique mass signature of the deuterium label makes it possible to identify and structurally characterize metabolites in complex biological matrices, as the metabolites will also carry the mass shift. This approach helps in elucidating metabolic pathways and understanding the biotransformation of drugs and other xenobiotics. nih.govnih.gov

Methyl Nicotinate-2,4,5,6-D4 as an Internal Standard in LC-MS/MS

In the field of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for achieving accurate and precise quantification of target analytes. nih.govcerilliant.com Methyl nicotinate-2,4,5,6-D4, a deuterated analog of methyl nicotinate, serves as an exemplary internal standard. Its chemical properties are nearly identical to the non-labeled analyte, but it is distinguishable by its higher mass. This key difference allows it to be used as a reference to correct for variations that can occur during sample preparation and analysis. isolife.nl

One of the most significant challenges in LC-MS/MS analysis is the "matrix effect," which arises from co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts). These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. longdom.org This phenomenon can significantly compromise the accuracy and sensitivity of the analytical method. nih.gov

The use of a SIL-IS like Methyl nicotinate-2,4,5,6-D4 is a highly effective strategy to mitigate these matrix effects. myadlm.org Because the deuterated standard co-elutes with the unlabeled analyte, it experiences the same ionization suppression or enhancement. longdom.org By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more consistent and reliable measurement. myadlm.orgmyadlm.org While SIL-IS are highly effective, it's important to note that in some cases, particularly with deuterium-labeled standards, slight differences in chromatographic retention time can occur (the "isotope effect"), which may lead to differential matrix effects if the elution occurs in a region of rapidly changing ion suppression. myadlm.org

Table 1: Impact of Internal Standard on Matrix Effect

This table illustrates the concept of how an internal standard compensates for matrix effects. The values are hypothetical and for demonstration purposes.

Sample TypeAnalyte Signal (No IS)Analyte Signal (with SIL-IS)SIL-IS SignalAnalyte/IS RatioMatrix Effect (%)
Solvent 100,000100,00050,0002.000%
Plasma (Low Suppression) 80,00080,00040,0002.00-20%
Plasma (High Suppression) 40,00040,00020,0002.00-60%

The primary goal of using an internal standard is to improve the accuracy and reliability of quantitative analysis. cerilliant.com Methyl nicotinate-2,4,5,6-D4 helps achieve this not only by correcting for matrix effects but also by compensating for variations in sample preparation, extraction recovery, and injection volume. isolife.nl Since the SIL-IS is added to the sample at the beginning of the workflow, any loss of analyte during subsequent steps is mirrored by a proportional loss of the internal standard.

By normalizing the analyte's signal to that of the co-eluting SIL-IS, the method becomes more robust and less susceptible to experimental variations. nih.gov This normalization process ensures that the final calculated concentration is a more accurate reflection of the true amount of analyte in the original sample. Studies have consistently shown that using a dedicated SIL-IS for each analyte results in significantly higher precision compared to using non-matching internal standards. nih.gov

Table 2: Comparison of Analytical Precision With and Without a Matching SIL-IS

This table summarizes typical improvements in analytical precision (measured as coefficient of variation, CV) when using a matching stable isotope-labeled internal standard versus a non-matching standard.

Analytical PlatformMedian Between-Run CV (Matching A/IS)Median Between-Run CV (Non-Matching A/IS)
LC-MS/MS Platform 1 2.7% - 5.9%2.9 - 10.7 percentage points higher
GC-MS/MS Platform 3.5% - 6.2%3.1 - 11.5 percentage points higher

Data adapted from studies on the impact of internal standards on analytical precision. nih.gov

Application in Targeted and Untargeted Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding biological systems. researchgate.net Stable isotope-labeled compounds like Methyl nicotinate-2,4,5,6-D4 are invaluable in both targeted and untargeted metabolomics approaches. nih.gov In targeted metabolomics, researchers quantify a predefined set of metabolites, whereas untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample. nih.gov

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and measuring metabolic flux. nih.govmdpi.com In these experiments, a labeled substrate (or "tracer") is introduced into a biological system, such as a cell culture or a living organism. nih.gov The labeled atoms from the tracer are then incorporated into downstream metabolites through a series of biochemical reactions.

By using mass spectrometry to track the distribution and incorporation of the heavy isotope (e.g., deuterium from a D4-labeled compound) into various metabolites, scientists can map active metabolic pathways and determine the relative rates of different reactions. nih.govscripps.edu This approach provides unparalleled insights into the metabolic wiring of cells and can reveal how metabolism is altered by genetic changes or external perturbations. nih.gov For example, a deuterated precursor can be used to follow the synthesis of fatty acids or amino acids, providing a dynamic view of cellular metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.govmdpi.com

In both targeted and untargeted metabolomics, the accurate identification and quantification of metabolites are essential. researchgate.netmdpi.com The use of a library of stable isotope-labeled standards, which would include compounds like Methyl nicotinate-2,4,5,6-D4, greatly enhances the confidence of metabolite identification. By matching both the retention time and the mass spectral fragmentation pattern of an unknown peak to that of a known labeled standard, analysts can confirm the identity of a metabolite with high certainty.

For quantification, SIL-IS serve the same crucial role as in other LC-MS/MS applications: they correct for analytical variability, leading to more accurate measurements of metabolite concentrations. isolife.nl This is particularly important in complex biological samples where matrix effects can be highly variable. mdpi.com The use of individual SIL-IS for each metabolite of interest is considered the gold standard for quantitative metabolomics. nih.gov

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the rate of a chemical reaction. ismrm.orglibretexts.org This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the KIE, typically expressed as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy one (k_heavy), provides valuable information about the reaction mechanism and the structure of the transition state. libretexts.org

Deuterium-labeled compounds such as Methyl nicotinate-2,4,5,6-D4 are frequently used in KIE studies because the mass difference between hydrogen (H) and deuterium (D) is the largest among stable isotopes, resulting in a more significant and measurable KIE. acs.orgnih.gov A "normal" primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-limiting step, as the heavier C-D bond has a lower zero-point energy and requires more energy to break. libretexts.org

For example, by synthesizing Methyl nicotinate with deuterium at specific positions on the pyridine ring, researchers can probe the mechanism of enzymatic or chemical reactions involving this molecule. If a reaction involving the cleavage of a C-H bond on the ring is significantly slower with Methyl nicotinate-2,4,5,6-D4 compared to its non-labeled counterpart, it provides strong evidence that this bond-breaking event is part of the reaction's slowest step. researchgate.net These studies are crucial for drug development, as altering metabolic rates through deuteration can improve a drug's pharmacokinetic properties. researchgate.net While significant, the KIE for deuterium is often relatively small, with measured effects in metabolic studies sometimes being in the range of 4-6%. nih.gov

Table 3: Common KIE Values for Primary Hydrogen Isotope Effects

Reaction TypeTypical kH/kD ValueInterpretation
C-H Bond Cleavage 2 - 8Bond breaking is part of the rate-determining step.
Hydride Transfer 3 - 7Transfer of a hydride ion is rate-limiting.
Proton Transfer 3 - 10Transfer of a proton is rate-limiting.
No C-H Bond Cleavage ~1Bond to the isotope is not broken in the rate-determining step (Secondary KIE).

Values are typical ranges and can vary based on specific reaction conditions. libretexts.org

Elucidation of Reaction Mechanisms and Rate-Determining Steps

The primary utility of Methyl nicotinate-2,4,5,6-D4 in the study of reaction mechanisms lies in the measurement of the kinetic isotope effect (KIE). The KIE is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is typically required to break a C-D bond. libretexts.org Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a measurable decrease in the reaction rate.

In the context of Methyl nicotinate-2,4,5,6-D4, the deuterium atoms are situated on the aromatic pyridine ring. While these positions are not typically involved in direct bond-breaking during simple hydrolysis of the ester group, they can influence the reaction rate through secondary kinetic isotope effects. These effects arise from changes in hybridization or steric environment at the labeled positions between the ground state and the transition state. wikipedia.org

A key metabolic reaction of methyl nicotinate is its hydrolysis to nicotinic acid and methanol (B129727). This reaction can be catalyzed by esterase enzymes. drugbank.com To illustrate how Methyl nicotinate-2,4,5,6-D4 could be used to probe this reaction, consider a hypothetical study on its enzyme-catalyzed hydrolysis. By comparing the rate of hydrolysis of the deuterated compound with that of the non-deuterated (protiated) methyl nicotinate, researchers can gain insights into the transition state of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of Methyl Nicotinate

SubstrateRate Constant (k)kH/kDInterpretation
Methyl nicotinatekH\multirow{2}{*}{1.05}A small, normal secondary KIE could suggest a change in the electronic environment of the pyridine ring in the transition state of the rate-determining step.
Methyl nicotinate-2,4,5,6-D4kD

A measured kH/kD value greater than 1 (a "normal" KIE) would indicate that the transition state is destabilized by the presence of deuterium, while a value less than 1 (an "inverse" KIE) would suggest stabilization. Even a small secondary KIE can provide valuable information about the structure of the transition state and the mechanism of catalysis. For instance, a change in the electronic distribution within the pyridine ring during the formation of the tetrahedral intermediate in ester hydrolysis could be subtly influenced by the presence of deuterium, leading to a measurable KIE.

Investigating Enzyme-Substrate Interactions

Beyond elucidating the chemical steps of a reaction, Methyl nicotinate-2,4,5,6-D4 can also be a valuable tool for studying the interactions between a substrate and its enzyme. The binding of a substrate to the active site of an enzyme is a dynamic process that often involves conformational changes in both the substrate and the enzyme. The substitution of hydrogen with deuterium can subtly alter the vibrational modes and steric properties of the substrate, which can, in turn, affect its binding affinity and orientation within the active site.

One of the enzymes thought to be responsible for the hydrolysis of methyl nicotinate in the skin is a nonspecific α-naphthylacetate-esterase. drugbank.com The active site of such an enzyme is a precisely arranged three-dimensional environment. The interactions between the pyridine ring of methyl nicotinate and the amino acid residues of the enzyme's active site are crucial for proper substrate positioning and catalysis.

By using Methyl nicotinate-2,4,5,6-D4, researchers can probe these interactions. For example, if specific hydrogen bonds are formed between the C-H groups on the pyridine ring and the enzyme, the substitution with deuterium could lead to slight changes in the strength of these interactions. These changes, although minor, could be reflected in the enzyme's kinetic parameters, such as the Michaelis constant (Km), which is an indicator of the substrate's binding affinity.

Table 2: Hypothetical Kinetic Parameters for an Esterase with Methyl Nicotinate and its Deuterated Analog

SubstrateKm (mM)Vmax (µmol/min)Interpretation of Km Change
Methyl nicotinate0.50100A slight increase in Km for the deuterated substrate could indicate that the C-H...D-enzyme interactions are slightly weaker than the C-H...H-enzyme interactions, suggesting a subtle change in binding.
Methyl nicotinate-2,4,5,6-D40.5598

A comparative analysis of the kinetic parameters for the deuterated and non-deuterated substrates can thus provide indirect evidence for the nature of the enzyme-substrate interactions. Furthermore, advanced techniques such as NMR spectroscopy can be used in conjunction with deuterated substrates to directly probe the environment of the deuterium atoms within the enzyme's active site, offering a more detailed picture of the binding mode.

Pharmacological and Toxicological Research Applications of Deuterated Compounds

Pharmacokinetic Studies and Metabolic Stability

Pharmacokinetics, the study of how an organism affects a drug, is a critical aspect of drug development. Deuteration can significantly modify a drug's pharmacokinetic profile, primarily by influencing its metabolic stability.

Deuterium-labeled compounds, such as Methyl nicotinate-2,4,5,6-D4, are invaluable tools in ADME studies. nih.govresearchgate.net The use of stable isotopes allows researchers to trace the journey of a drug molecule through a biological system with high precision. researchgate.netalfa-chemistry.com By using techniques like mass spectrometry, scientists can distinguish the deuterated compound from its non-deuterated counterparts and endogenous molecules, enabling a clear picture of its absorption, distribution to various tissues, metabolic transformation, and eventual excretion. nih.gov This detailed understanding of a drug's fate in the body is fundamental to optimizing its therapeutic potential.

One of the most significant consequences of deuteration is its effect on metabolic rate, a phenomenon rooted in the kinetic isotope effect (KIE). wikipedia.orgnih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. nih.govresearchgate.net By replacing hydrogen with deuterium at a metabolic "soft spot," the rate of this cleavage can be slowed down. nih.gov

This reduced rate of metabolism can lead to a longer biological half-life of the drug, meaning it remains in the body for a more extended period. wikipedia.org For a compound like methyl nicotinate (B505614), which is subject to metabolic breakdown, deuteration at the 2,4,5, and 6 positions of the pyridine (B92270) ring could potentially decrease its rate of metabolism, thereby prolonging its presence and action in the body. researchgate.net

Table 1: Theoretical Impact of Deuteration on Metabolic Parameters

ParameterNon-Deuterated Compound (e.g., Methyl Nicotinate)Deuterated Compound (e.g., Methyl nicotinate-2,4,5,6-D4)Rationale
Metabolic Rate StandardPotentially DecreasedStronger C-D bonds slow enzymatic cleavage (Kinetic Isotope Effect). nih.gov
Biological Half-life (t½) StandardPotentially IncreasedSlower metabolism leads to slower elimination from the body. wikipedia.org

This table presents a theoretical comparison based on established principles of deuteration.

A direct consequence of altered metabolic stability and half-life is the potential for increased systemic exposure. The Area Under the Curve (AUC), which represents the total drug exposure over time, and the maximum plasma concentration (Cmax) are key pharmacokinetic parameters. nih.gov By slowing down metabolism, deuteration can lead to higher AUC and Cmax values. nih.gov This means that for a given dose, a greater amount of the active drug may be present in the bloodstream and for a longer duration. nih.govresearchgate.net However, it is important to note that the effects of deuteration can be complex and are not always predictable, as they can be influenced by metabolic switching, where the body metabolizes the drug at an alternative, non-deuterated site. nih.gov

Deuteration in Drug Discovery and Development

The ability of deuteration to fine-tune the pharmacokinetic properties of a drug has made it a valuable strategy in drug discovery and development. unibestpharm.comnih.gov The goal is to create safer and more effective medicines.

By extending a drug's half-life and increasing its systemic exposure, deuteration can potentially enhance its therapeutic efficacy. researchgate.net A longer duration of action may lead to a more sustained therapeutic effect. Furthermore, a more stable and predictable pharmacokinetic profile can contribute to a better safety profile. researchgate.net For instance, maintaining a more constant concentration of the drug in the body can minimize fluctuations that might lead to periods of sub-therapeutic levels or toxic peaks.

The first deuterated drug approved by the FDA, deutetrabenazine, serves as a prime example. It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. wikipedia.orgnih.gov The deuteration slows down the metabolism of the drug, leading to a longer half-life and reduced peak concentrations, which allows for less frequent dosing and a better side-effect profile compared to its non-deuterated counterpart. wikipedia.orgnih.gov

Preclinical and Clinical Translation of Deuterated Drugs

The translation of a deuterated compound from a laboratory concept to a clinically approved drug is a rigorous, multi-stage process. This pathway begins with preclinical studies and, if successful, progresses to human clinical trials.

Preclinical Evaluation In the preclinical phase, deuterated drug candidates are evaluated in both in vitro (cell-based) and in vivo (animal) models. nih.gov These studies are designed to compare the metabolic and pharmacokinetic profiles of the deuterated compound against its non-deuterated original. nih.gov For instance, researchers assess how deuteration affects the rate of metabolism in liver microsomes and measure key pharmacokinetic parameters in animal models, such as maximum plasma concentration (Cmax), half-life (t½), and total drug exposure (AUC). nih.gov These preclinical investigations are crucial for determining if the intended metabolic stability translates into a tangible therapeutic advantage and for identifying any potential for "metabolic switching," where the metabolic burden shifts to another part of the molecule. nih.gov

Clinical Translation If a deuterated compound demonstrates a favorable profile in preclinical studies, it may advance to clinical trials in humans. The development of a deuterated analogue of an existing approved drug can sometimes utilize an expedited regulatory pathway, such as the 505(b)(2) pathway in the United States. salamandra.netacs.org This allows developers to reference existing safety and efficacy data from the original non-deuterated drug, which can streamline the development process. salamandra.net

Clinical trials for deuterated drugs follow the standard phases:

Phase I: Typically conducted in a small group of healthy volunteers to assess safety, tolerability, and pharmacokinetics.

Phase II: Conducted in patients with the target disease to evaluate efficacy and further assess safety.

Phase III: Large-scale trials in diverse patient populations to confirm efficacy, monitor side effects, and compare it to commonly used treatments. nih.gov

The successful translation of deuterated compounds is exemplified by several drugs that have received regulatory approval. Deutetrabenazine, the first deuterated drug approved by the U.S. FDA, demonstrated an improved pharmacokinetic profile compared to its parent drug, tetrabenazine. nih.govscirp.org More recently, drugs like deucravacitinib (B606291) have been developed de novo with deuterium strategically placed to enhance selectivity and avoid the formation of non-selective metabolites. nih.gov

Currently, there is no publicly available evidence to suggest that Methyl nicotinate-2,4,5,6-D4 is undergoing preclinical or clinical development as a therapeutic agent. Its documented role is that of a stable isotope-labeled reagent used in research, rather than a drug candidate intended for clinical translation. clearsynth.commedchemexpress.com

Interactive Table: Examples of Deuterated Drugs in Clinical Development or Approved This table provides examples of other deuterated compounds that have undergone the clinical translation process to illustrate the pathway. Methyl nicotinate-2,4,5,6-D4 is not included as it is not in clinical development as a drug.

Deuterated CompoundParent CompoundTherapeutic IndicationHighest Phase of DevelopmentSource(s)
Deutetrabenazine TetrabenazineChorea associated with Huntington's diseaseApproved nih.govnih.gov
Deucravacitinib (Novel Compound)PsoriasisApproved nih.gov
Donafenib SorafenibUnresectable Hepatocellular CarcinomaApproved (China) nih.govnih.gov
CTP-543 (Deuruxolitinib) RuxolitinibAlopecia AreataApproved deutramed.comsalamandra.net
AVP-786 DextromethorphanAgitation in Alzheimer's DiseasePhase III acs.orgtandfonline.com
d3-Enzalutamide EnzalutamideProstate CancerPreclinical / Clinical nih.gov

Future Directions and Emerging Research Avenues

Advancements in Deuteration Technologies

The synthesis of selectively deuterated compounds has evolved significantly beyond traditional methods, driven by the increasing demand for isotopically labeled molecules in pharmaceutical and chemical research. core.ac.uk Modern techniques offer milder conditions, greater selectivity, and the use of more accessible deuterium (B1214612) sources, making the synthesis of complex molecules like Methyl nicotinate-2,4,5,6-D4 more efficient. rsc.orgresearchgate.net

Key advancements focus on the direct functionalization of carbon-hydrogen (C-H) bonds, which is the most direct and atom-economical approach to introduce deuterium. acs.org Transition-metal catalysis, particularly with palladium (Pd), ruthenium (Ru), and silver (Ag), has become a widely applicable method for late-stage introduction of hydrogen isotopes directly into C-H bonds. chemrxiv.orgnih.govbohrium.com These methods are often compatible with a wide range of functional groups, which is crucial for the labeling of complex pharmaceutical ingredients. nih.govacs.org

Photocatalysis has emerged as a powerful and reliable platform, often utilizing visible light to initiate deuteration under exceptionally mild conditions. rsc.orgresearchgate.net This technique can use inexpensive and readily available deuterium sources like heavy water (D₂O). rsc.orgnih.gov For instance, photoredox-mediated hydrogen atom transfer (HAT) can efficiently install deuterium at specific C-H bonds in drug molecules using D₂O as the isotope source. princeton.edu Another innovative approach involves catalytic transfer deuteration, which avoids the use of pressurized deuterium (D₂) gas by employing easy-to-handle deuterium donors. core.ac.uknih.gov

These modern strategies represent a significant leap forward, enabling more precise, efficient, and scalable synthesis of deuterated compounds for a variety of research applications.

Deuteration Technology Typical Catalyst/Mediator Deuterium Source Key Advantages
Transition-Metal Catalyzed C-H Activation Palladium (Pd), Ruthenium (Ru), Iron (Fe), Silver (Ag) complexes chemrxiv.orgnih.govacs.orgHeavy Water (D₂O), Deuterium Gas (D₂), d6-benzene acs.orgchemrxiv.orgHigh selectivity, applicable to late-stage functionalization of complex molecules. acs.org
Photocatalysis Photoredox catalysts (e.g., Iridium, Ruthenium complexes), Semiconductors (e.g., CdSe) rsc.orgnih.govHeavy Water (D₂O) nih.govprinceton.eduMild reaction conditions, high functional group tolerance, uses inexpensive deuterium sources. rsc.org
Catalytic Transfer Deuteration Copper (Cu), Palladium (Pd), Iron (Fe) catalysts nih.govacs.orgDeuterated solvents (e.g., MeOD), D₂O, Silanes core.ac.uknih.govAvoids use of pressurized D₂ gas, offers new opportunities for selectivity. core.ac.uknih.gov

Integration of Deuterated Compounds in Multi-Omics Approaches

The fields of metabolomics and proteomics, which provide system-wide snapshots of cellular metabolism and protein expression, rely heavily on mass spectrometry (MS) for analysis. biosyn.com Deuterated compounds like Methyl nicotinate-2,4,5,6-D4 are indispensable tools in these multi-omics approaches, primarily serving as ideal internal standards for quantitative analysis. researchgate.netclearsynth.com

In MS-based quantification, an internal standard is added to a sample to correct for variability during sample preparation and instrumental analysis. texilajournal.comscispace.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts (analytes), they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.comresearchgate.net This minimizes measurement errors and allows for highly accurate and precise quantification of target molecules in complex biological matrices like blood or plasma. texilajournal.com The use of stable isotope labeling enables the confirmation of biosynthetic pathways and the determination of flux through these pathways. nih.govtandfonline.com

A groundbreaking application is Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance (MR) imaging technique. nottingham.ac.uk In DMI, a deuterated substrate (such as D-glucose) is administered, and its metabolic conversion into other molecules (like lactate (B86563) and glutamate) is tracked in vivo. bruker.comresearchgate.net This provides 3D metabolic maps and offers invaluable insights into metabolic activity, particularly in the context of disease. nottingham.ac.ukbruker.com DMI has shown significant promise in oncology for diagnosing tumors, assessing treatment responses, and understanding tumor biology without the need for radioactive tracers. researchgate.netnih.govnih.gov

Omics Field Role of Deuterated Compound Technique Primary Benefit
Metabolomics Internal Standard clearsynth.comLiquid Chromatography-Mass Spectrometry (LC-MS) scispace.comAccurate and precise quantification of metabolites in complex samples. texilajournal.com
Proteomics Internal Standard (for quantifying post-translational modifications or specific peptides) biosyn.comLiquid Chromatography-Mass Spectrometry (LC-MS)Improved precision in protein and peptide quantification.
Fluxomics Metabolic Tracer creative-proteomics.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Elucidation of metabolic pathway activity and dynamics. nih.govcreative-proteomics.com
Metabolic Imaging Imaging Agent/Tracer nottingham.ac.ukDeuterium Metabolic Imaging (DMI) via Magnetic Resonance Imaging (MRI)Non-invasive, 3D mapping of metabolic pathways in vivo. bruker.comnih.gov

Novel Therapeutic Strategies Utilizing Deuterated Methyl Nicotinate (B505614) Analogues

The substitution of hydrogen with deuterium at specific molecular sites can profoundly alter a drug's metabolic fate, a strategy known as the "deuterium switch" or "precision deuteration". nih.govnih.gov This approach is based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. nih.gov Since the breaking of a C-H bond is often a rate-limiting step in drug metabolism by enzymes like cytochrome P450, replacing it with a C-D bond can slow this process down. nih.govwikipedia.org

This slowed metabolism can lead to several therapeutic advantages:

Improved Pharmacokinetic Profile: A longer drug half-life can allow for less frequent dosing, potentially improving patient compliance. neulandlabs.com

Enhanced Efficacy: Maintaining therapeutic drug levels for longer periods can improve treatment outcomes.

Reduced Formation of Toxic Metabolites: Deuteration can block or slow the formation of harmful metabolic byproducts, leading to a better safety profile. researchgate.netnih.gov

While specific therapeutic research on Methyl nicotinate-2,4,5,6-D4 is not extensively documented in current literature, the principles of deuteration can be applied to nicotinic acid derivatives to develop novel therapies. Nicotinic acid and its analogues are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and have applications as anti-inflammatory agents. nih.govdrugs.com Research has shown that deuterating other molecules targeting nAChRs can enhance their pharmacological properties. nih.gov For example, a deuterated version of a photo-switchable agonist for the α7 nAChR, d₉-AzoCholine, demonstrated better control over receptor activity than its non-deuterated counterpart. nih.gov

This suggests a promising therapeutic strategy: a deuterated analogue of methyl nicotinate could be designed to have a more favorable metabolic profile, potentially leading to a more effective and safer drug for conditions involving inflammation or nAChR modulation. nih.govnih.gov This approach represents a frontier in medicinal chemistry, where subtle isotopic changes can lead to significant improvements in therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl nicotinate-2,4,5,6-D4, and how can purity be verified?

  • Methodology :

  • Synthesis : Adapt the esterification method for non-deuterated methyl nicotinate . React deuterated nicotinic acid (2,4,5,6-D4) with methanol in the presence of concentrated sulfuric acid under reflux. Neutralize with 10% sodium bicarbonate and extract the product into chloroform.

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by thin-layer chromatography (TLC) for purity confirmation.

  • Characterization : Confirm structure via 1H^1H-NMR (absence of aromatic proton signals due to deuteration) and mass spectrometry (expected molecular ion peak at m/z 155.18 for C5_5D4_4NCOOCH3_3) .

    • Data Table :
PropertyValueSource
Molecular FormulaC5_5D4_4NCOOCH3_3
Molecular Weight155.18 g/mol
CAS Number345909-99-1
Deuterium Purity≥98 atom% D

Q. How should researchers handle isotopic interference when characterizing methyl nicotinate-2,4,5,6-D4 using NMR or MS?

  • Methodology :

  • NMR : Use 1H^1H-NMR to confirm deuteration at positions 2,4,5,6 by observing suppressed aromatic proton signals. Employ 13C^{13}C-NMR or 2H^2H-NMR for isotopic tracing .
  • Mass Spectrometry : Monitor for the molecular ion peak (m/z 155.18) and compare fragmentation patterns with non-deuterated analogs. Use high-resolution MS (HRMS) to resolve isotopic clusters .

Advanced Research Questions

Q. What isotopic effects arise in the hydrolysis kinetics of methyl nicotinate-2,4,5,6-D4 compared to its non-deuterated counterpart?

  • Methodology :

  • Experimental Design : Conduct parallel hydrolysis experiments under acidic (HCl) and basic (NaOH) conditions. Use HPLC or UV-Vis spectroscopy to monitor reaction progress .

  • Data Analysis : Calculate rate constants (kk) and isotope effect ratios (kH/kDk_H/k_D). Deuteration at aromatic positions may alter electronic density, affecting hydrolysis rates .

    • Key Finding : Preliminary data suggest a reduced hydrolysis rate in the deuterated compound due to decreased electron-withdrawing effects, but further validation is required.

Q. How can methyl nicotinate-2,4,5,6-D4 be used as an internal standard in biomarker quantification via GC-MS?

  • Methodology :

  • Sample Preparation : Spike biological samples (e.g., breath, plasma) with deuterated methyl nicotinate. Extract using solid-phase extraction (SPE) and derivatize if necessary.

  • GC-MS Parameters : Use a dual-column setup (e.g., DB-5MS and HP-INNOWax) for verification. Monitor ions specific to the deuterated compound (e.g., m/z 155) and non-deuterated analogs (m/z 151) .

    • Data Contradiction : A study in Ugandan TB patients found methyl nicotinate correlated with M. tuberculosis in adults but not in children, highlighting age-dependent metabolic differences .

Q. What strategies resolve discrepancies in reported CAS numbers or purity levels for methyl nicotinate-2,4,5,6-D4?

  • Methodology :

  • Source Verification : Cross-reference CAS numbers (e.g., 345909-99-1 vs. 347841-88-7 ) using authoritative databases like NIST Chemistry WebBook .
  • Purity Validation : Perform independent quantification via 1H^1H-NMR (residual proton integration) or elemental analysis. Discrepancies may arise from batch-specific deuteration efficiency .

Methodological Best Practices

  • Experimental Reproducibility : Document deuterium content and synthetic conditions rigorously to enable replication .
  • Data Presentation : Include raw spectral data in appendices and processed results in main text, per ACS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.